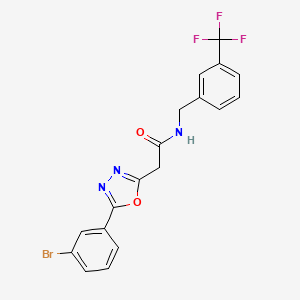

2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

Description

2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-bromophenyl group and an acetamide side chain modified with a 3-(trifluoromethyl)benzyl moiety.

- The 3-(trifluoromethyl)benzyl group introduces strong electron-withdrawing effects, influencing bioavailability and target binding .

- Therapeutic Potential: Similar compounds (e.g., benzofuran-oxadiazoles, indole-oxadiazoles) demonstrate antimicrobial, enzyme inhibitory (e.g., tyrosinase, SIRT2), and anticancer activities, suggesting comparable applications for this compound .

Properties

IUPAC Name |

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrF3N3O2/c19-14-6-2-4-12(8-14)17-25-24-16(27-17)9-15(26)23-10-11-3-1-5-13(7-11)18(20,21)22/h1-8H,9-10H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSWOMVFEFCWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is a derivative of oxadiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C16H14BrF3N2O

- Molecular Weight : 392.19 g/mol

- CAS Number : Not specified in the search results.

The oxadiazole ring system is known for its potential biological applications, particularly in the development of novel therapeutic agents.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:

The structure-activity relationship (SAR) studies indicate that the presence of the bromophenyl and trifluoromethyl groups enhances cytotoxicity by increasing lipophilicity and facilitating membrane penetration.

Antimicrobial Activity

The antimicrobial potential of the compound has also been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Bacillus subtilis | 64 |

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. In vitro assays demonstrated a reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) when treated with this compound:

Case Studies

- Case Study on Cancer Treatment : A study involving MDA-MB-231 cells revealed that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity and morphological changes indicative of programmed cell death. The mechanism was linked to mitochondrial dysfunction and oxidative stress induction.

- Case Study on Antibacterial Efficacy : In a comparative study with standard antibiotics, the compound exhibited superior efficacy against Staphylococcus aureus biofilms, suggesting its potential as a treatment for resistant infections.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as promising anticancer agents.

Case Study: Anticancer Activity

A study demonstrated that derivatives of oxadiazoles exhibit significant growth inhibition against various cancer cell lines:

- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40

- Percent Growth Inhibitions (PGIs) :

- SNB-19: 86.61%

- OVCAR-8: 85.26%

- NCI-H40: 75.99%

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

Antimicrobial Applications

The antimicrobial efficacy of oxadiazole derivatives has also been explored extensively. The compound has shown activity against both bacterial and fungal strains.

Antimicrobial Efficacy

In vitro studies have indicated that the compound exhibits:

- Activity against Gram-positive and Gram-negative bacteria

- Fungal strains , demonstrating its broad-spectrum antimicrobial potential.

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

This table summarizes the antimicrobial activity observed in laboratory settings, indicating a promising profile for further development as an antimicrobial agent .

Anti-Diabetic Applications

The anti-diabetic properties of oxadiazole derivatives are gaining traction, with some compounds showing significant glucose-lowering effects.

Case Study: Anti-Diabetic Activity

In vivo studies using genetically modified models (e.g., Drosophila melanogaster) have shown that specific oxadiazole derivatives can significantly reduce glucose levels:

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

- Halogenated Aromatics : Bromine (e.g., 3-bromophenyl in ) enhances lipophilicity and target affinity compared to chlorine or fluorine .

- Trifluoromethyl vs. Methoxy : The 3-(trifluoromethyl)benzyl group in the target compound likely improves metabolic stability over methoxy-substituted analogs (e.g., compound 2b in ) due to resistance to oxidative demethylation .

- Heterocyclic Moieties : Benzofuran- or indole-linked oxadiazoles () show stronger enzyme inhibition than simple aryl derivatives, attributed to π-π stacking and hydrogen bonding .

Biological Performance: Antimicrobial Activity: Benzofuran-oxadiazoles () exhibit potent antimicrobial effects, with MIC values as low as 4 µg/mL, outperforming non-heterocyclic analogs . Enzyme Inhibition: Bromobenzofuran-oxadiazoles () show nanomolar tyrosinase inhibition, while indole-oxadiazoles () target α-glucosidase, suggesting substituent-dependent selectivity .

Research Findings and Implications

- Therapeutic Potential: The trifluoromethyl group in the target compound may enhance blood-brain barrier penetration, making it a candidate for neurodegenerative disease targets (e.g., SIRT2/HDAC6 inhibitors in ) .

- Limitations : Bromine’s steric bulk could reduce solubility, necessitating formulation optimization for in vivo applications .

Q & A

Q. What are the foundational steps for synthesizing 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide?

The synthesis typically involves:

- Oxadiazole ring formation : Cyclization of hydrazides with appropriate carbonyl derivatives under acidic or thermal conditions.

- Substitution reactions : Introduction of the 3-bromophenyl group at the 5-position of the oxadiazole ring via Suzuki coupling or nucleophilic aromatic substitution .

- Acetamide coupling : Reaction of the oxadiazole intermediate with 3-(trifluoromethyl)benzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Key characterization techniques include NMR (for structural confirmation), HPLC (purity >95%), and mass spectrometry (molecular ion peak at m/z 407.008 ).

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H/13C NMR : To confirm substituent positions (e.g., bromophenyl, trifluoromethylbenzyl) and acetamide linkage .

- IR spectroscopy : Identification of C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

- High-resolution mass spectrometry (HRMS) : Monoisotopic mass of 407.008 aligns with the molecular formula C17H12BrF3N3O2 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature control : Oxadiazole cyclization requires 80–100°C for 6–12 hours to avoid side products like open-chain thiosemicarbazides .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for coupling reactions to enhance solubility of intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(PPh3)4) improve efficiency in Suzuki-Miyaura coupling for bromophenyl introduction .

- Workflow monitoring : Thin-layer chromatography (TLC) at each step ensures intermediate purity (>90%) before proceeding .

Q. How do structural modifications influence biological activity?

Comparative studies of analogs reveal:

Q. How can contradictions in biological activity data be resolved?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC50 consistency .

- Target engagement studies : Use biophysical methods (e.g., SPR or thermal shift assays) to verify direct binding to purported targets like EGFR or COX-2 .

- Metabolite screening : LC-MS/MS analysis identifies if active metabolites (e.g., de-brominated derivatives) contribute to observed effects .

Q. What experimental models are suitable for evaluating anti-inflammatory activity?

- In vitro :

- COX-2 inhibition assay : Measure prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages .

- NF-κB luciferase reporter assay : Quantify transcriptional activity in HEK293T cells .

- In vivo :

- Carrageenan-induced paw edema (rats) : Dose-dependent reduction in edema volume at 10–50 mg/kg (p < 0.01 vs. control) .

Methodological Recommendations

- Kinetic solubility assays : Use PBS (pH 7.4) with 1% DMSO to mimic physiological conditions .

- Stability studies : Incubate compound in human liver microsomes (1 mg/mL) for 60 minutes to assess metabolic half-life .

- Crystallography : Co-crystallize with target enzymes (e.g., COX-2) to resolve binding modes and guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.